molecular formula C20H18N4O4 B2622544 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903859-79-0

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Cat. No.: B2622544
CAS No.: 903859-79-0
M. Wt: 378.388
InChI Key: QSXRMJKYBAHNLM-UHFFFAOYSA-N
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Description

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, piperazine, oxazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Furan-2-carbonyl Piperazine Intermediate

      Starting Materials: Furan-2-carboxylic acid and piperazine.

      Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane.

  • Synthesis of the Oxazole Ring

      Starting Materials: The intermediate from the first step and 3-methoxybenzaldehyde.

      Reaction Conditions: This step often involves a cyclization reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

  • Formation of the Final Compound

      Starting Materials: The oxazole intermediate and a nitrile source such as cyanogen bromide.

      Reaction Conditions: The final step typically requires a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics, due to its complex structure.

Mechanism of Action

The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings may facilitate binding to these targets, while the piperazine moiety could enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the methoxy group in 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile distinguishes it from similar compounds, potentially enhancing its reactivity and interaction with biological targets. This unique feature may make it more suitable for certain applications, such as drug development or material science.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-15-5-2-4-14(12-15)18-22-16(13-21)20(28-18)24-9-7-23(8-10-24)19(25)17-6-3-11-27-17/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRMJKYBAHNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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